molecular formula C8H16ClNO B7456103 {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride

{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride

Cat. No.: B7456103
M. Wt: 177.67 g/mol
InChI Key: YOWOCVUSJMFMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Aminobicyclo[221]heptan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often include continuous flow reactions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {2-Aminobicyclo[2.2.1]heptane}: Lacks the hydroxyl group present in {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride.

    {2-Hydroxybicyclo[2.2.1]heptane}: Lacks the amino group present in this compound.

    {2-Aminobicyclo[2.2.1]heptan-2-yl}ethanol: Has an ethanol group instead of a methanol group.

Uniqueness

This compound is unique due to its combination of a bicyclic structure, an amino group, and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWOCVUSJMFMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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